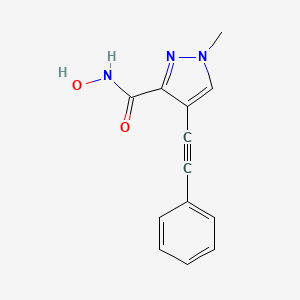![molecular formula C22H17N3O B14217707 N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-66-2](/img/structure/B14217707.png)
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features an indole and quinoline moiety, which are known for their significant biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxyaniline and indole derivatives can be subjected to cyclization reactions in the presence of catalysts like palladium or copper. The reaction conditions often involve refluxing in solvents like ethanol or tetrahydrofuran, with reaction times varying from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in solvents like dichloromethane
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties .
科学的研究の応用
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and immune responses .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties.
Indole derivatives: Such as indomethacin and serotonin, known for their anti-inflammatory and neurotransmitter roles .
Uniqueness
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine is unique due to its combined indole and quinoline structure, which imparts a distinct set of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
特性
CAS番号 |
824935-66-2 |
|---|---|
分子式 |
C22H17N3O |
分子量 |
339.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-6H-indolo[2,3-b]quinolin-11-amine |
InChI |
InChI=1S/C22H17N3O/c1-26-15-12-10-14(11-13-15)23-21-17-7-3-5-9-19(17)25-22-20(21)16-6-2-4-8-18(16)24-22/h2-13H,1H3,(H2,23,24,25) |
InChIキー |
CAUOQMWTNLBZLY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)
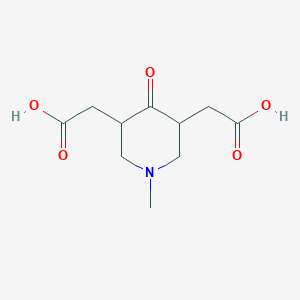
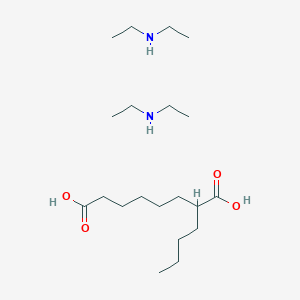
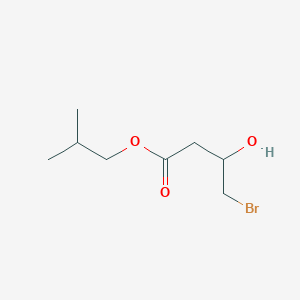
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)

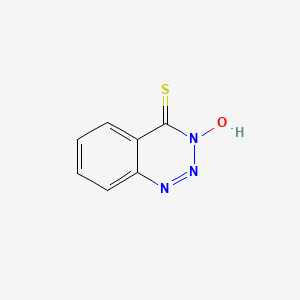
![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
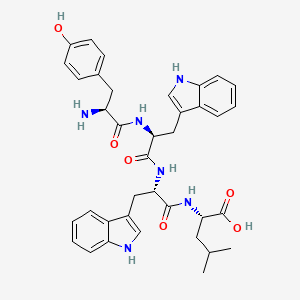
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)

